molecular formula C6H9N3O B13107698 6-Methyl-4-(methylamino)pyrimidin-2(1H)-one

6-Methyl-4-(methylamino)pyrimidin-2(1H)-one

Cat. No.: B13107698
M. Wt: 139.16 g/mol
InChI Key: MIJOHHOTOIZFTQ-UHFFFAOYSA-N
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Description

6-Methyl-4-(methylamino)pyrimidin-2(1H)-one is a pyrimidine derivative with the molecular formula C6H9N3O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-(methylamino)pyrimidin-2(1H)-one typically involves the reaction of 6-methyluracil with methylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be summarized as follows:

    Starting Material: 6-methyluracil

    Reagent: Methylamine

    Catalyst: Acid or base catalyst

    Reaction Conditions: Elevated temperature and pressure

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-(methylamino)pyrimidin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

6-Methyl-4-(methylamino)pyrimidin-2(1H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and nucleic acid interactions.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-4-(methylamino)pyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can intercalate into nucleic acids, disrupting their normal function and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-hydroxy-6-methylpyrimidine: This compound shares a similar pyrimidine core but differs in functional groups.

    4-(Methylamino)thieno[3,2-d]pyrimidin-2-yl: A thieno derivative with similar biological activity.

Uniqueness

6-Methyl-4-(methylamino)pyrimidin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

6-Methyl-4-(methylamino)pyrimidin-2(1H)-one is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in enzyme inhibition and antimicrobial properties. This article explores the compound's mechanisms of action, structure-activity relationships (SAR), and its potential applications in various fields, including medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C7_{7}H10_{10}N4_{4}O. It features a pyrimidinone structure with a methylamino group and a methyl substituent, which are critical for its biological activity. The molecular weight of this compound is approximately 138.18 g/mol .

This compound exhibits its biological effects primarily through two mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thus preventing substrate access. This property is particularly relevant in metabolic pathways where enzyme activity modulation can lead to therapeutic effects.
  • Nucleic Acid Intercalation : The compound has been shown to intercalate into nucleic acids, disrupting their normal function. This interaction can lead to potential applications in cancer therapy by affecting DNA replication and transcription processes.

Antimicrobial Activity

Research indicates that this compound has notable antimicrobial properties. Several derivatives of this compound have demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent .

Table 1: Antimicrobial Activity of Derivatives

Compound NameBacterial StrainActivity Level
Derivative AE. coliModerate
Derivative BS. aureusHigh
Derivative CC. albicansLow

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit enzymes involved in metabolic pathways. For instance, studies have shown that it effectively inhibits certain phospholipases, which are crucial in lipid metabolism .

Table 2: Enzyme Inhibition Potency

EnzymeIC50 (µM)Reference
NAPE-PLD72 nM
COX-20.04 ± 0.01

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications at various positions on the pyrimidine ring can significantly alter the compound's potency and selectivity.

Key Findings from SAR Studies:

  • Substituting different groups at the methylamino position can enhance enzyme inhibition.
  • The introduction of electron-donating or electron-withdrawing groups affects the compound's lipophilicity and overall activity profile .

Case Studies

Several case studies highlight the biological significance of this compound:

  • Antitumor Activity : In vitro studies demonstrated that derivatives of this compound inhibited the growth of various cancer cell lines, including lung and colorectal cancers .
  • Neuropharmacological Effects : A study involving animal models indicated that certain derivatives could influence emotional behavior by modulating endocannabinoid levels through enzyme inhibition .

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

6-methyl-4-(methylamino)-1H-pyrimidin-2-one

InChI

InChI=1S/C6H9N3O/c1-4-3-5(7-2)9-6(10)8-4/h3H,1-2H3,(H2,7,8,9,10)

InChI Key

MIJOHHOTOIZFTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=O)N1)NC

Origin of Product

United States

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